molecular formula C19H13FN4O2S B11386361 N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11386361
M. Wt: 380.4 g/mol
InChI Key: YFSGALXFRVASAG-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 6-fluoro-1,3-benzothiazole and 3-methylphenyl derivatives. Common synthetic routes could involve:

    Formation of the Benzothiazole Ring: This might involve the reaction of 2-aminothiophenol with a fluorinated compound under acidic conditions.

    Formation of the Pyridazine Ring: This could involve the cyclization of a hydrazine derivative with a diketone.

    Coupling Reactions: The final step might involve coupling the benzothiazole and pyridazine rings using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This could involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This might involve nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide could have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide would depend on its specific biological target. It might involve:

    Molecular Targets: Binding to specific enzymes, receptors, or DNA.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • N-(6-bromo-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide might be unique due to the presence of the fluorine atom, which can influence its biological activity, stability, and lipophilicity compared to its chloro or bromo analogs.

Properties

Molecular Formula

C19H13FN4O2S

Molecular Weight

380.4 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H13FN4O2S/c1-11-3-2-4-13(9-11)24-8-7-15(25)17(23-24)18(26)22-19-21-14-6-5-12(20)10-16(14)27-19/h2-10H,1H3,(H,21,22,26)

InChI Key

YFSGALXFRVASAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F

Origin of Product

United States

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